molecular formula C18H25NO2 B2950197 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309728-91-2

4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B2950197
CAS RN: 2309728-91-2
M. Wt: 287.403
InChI Key: WMFRKUXODWVWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a spirocyclic compound that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of immune cells. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of interest is its potential use in the treatment of various inflammatory diseases such as arthritis. Another area of interest is its potential use as a tool for studying the inflammatory response and immune system. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of medicine.

Synthesis Methods

Several methods have been used to synthesize 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One of the most commonly used methods involves the reaction of 4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide with propyl magnesium bromide in the presence of a palladium catalyst. This method has been shown to yield high purity and good yield of the compound.

Scientific Research Applications

4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-14-4-6-15(7-5-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h4-7,16H,2-3,8-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRKUXODWVWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

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